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Compound of Interest

Compound Name:
4-(4-Methylpiperidin-4-

yl)morpholine

Cat. No.: B1338474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Morpholine and piperazine are two of the most ubiquitous saturated heterocyclic scaffolds in

medicinal chemistry, frequently referred to as "privileged structures."[1] Their incorporation into

drug candidates can significantly influence physicochemical properties, pharmacological

activity, and pharmacokinetic profiles. This guide provides an objective, data-driven comparison

of these two critical building blocks to aid researchers in making informed decisions during the

drug design process.

Physicochemical Properties: A Tale of Two Rings
The fundamental differences in the physicochemical properties of morpholine and piperazine

underpin their distinct contributions to drug design. Morpholine, with its ether oxygen, generally

imparts greater polarity and potential for hydrogen bonding compared to the more basic

piperazine ring with its second amine group.
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Property Morpholine Piperazine
Key Differences &
Implications in
Drug Design

Molecular Formula C4H9NO C4H10N2

Piperazine has an

additional nitrogen

atom, contributing to

its distinct basicity and

hydrogen bonding

capabilities.

Molecular Weight 87.12 g/mol [2] 86.14 g/mol [3]

The similar molecular

weights allow for

comparable steric bulk

in many applications.

pKa
8.49 (of the conjugate

acid)[4]

pKa1 = 5.35, pKa2 =

9.73[5]

Piperazine is a di-

basic compound with

two pKa values,

making it more basic

than morpholine. This

has significant

implications for salt

formation, solubility at

physiological pH, and

potential for off-target

interactions with

aminergic receptors.

LogP (Octanol/Water) -0.9[2] -1.3 (estimated)

Both are hydrophilic,

but morpholine is

slightly less polar than

piperazine. The LogP

of derivatives will be

highly dependent on

the substituents.

Solubility in Water Miscible[6] Freely soluble[5] Both parent

compounds are highly

water-soluble. The
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solubility of drug

candidates containing

these moieties will be

influenced by the

overall molecular

structure.

Hydrogen Bond

Acceptors

2 (Oxygen and

Nitrogen)
2 (Two Nitrogens)

Both can act as

hydrogen bond

acceptors, influencing

interactions with

biological targets and

solubility.

Hydrogen Bond

Donors
1 (Nitrogen) 2 (Two Nitrogens)

The presence of two

hydrogen bond donors

in piperazine can lead

to different binding

modes and solubility

profiles compared to

morpholine.

Pharmacological Activity: A Head-to-Head
Comparison
The choice between a morpholine and a piperazine moiety can have a profound impact on the

biological activity of a drug candidate. Direct comparative studies of analogous compounds,

where only the heterocyclic ring is altered, provide the most valuable insights.

Case Study: PI3K/Akt Signaling Pathway Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its

dysregulation is a hallmark of many cancers. The drug ZSTK474 is a potent pan-Class I PI3K

inhibitor that features two morpholine rings. A study directly compared the inhibitory activity of

ZSTK474 with analogs where one morpholine ring was replaced by a piperazine or an N-

acetylpiperazine.
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Caption: PI3K/Akt signaling and points of inhibition.
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The results clearly demonstrate the superiority of the morpholine ring in this specific scaffold for

PI3K inhibition.

Compound
PI3Kα IC50
(nM)

PI3Kβ IC50
(nM)

PI3Kγ IC50
(nM)

PI3Kδ IC50
(nM)

ZSTK474

(Morpholine)
5.0 85.5 38.4 3.9

Piperazine

Analog
180 >1000 >1000 140

N-

Acetylpiperazine

Analog

2.9 21.0 15.2 4.8

Data sourced

from a study on

ZSTK474

analogs.[7]

Interestingly, N-acetylation of the piperazine analog restored potent PI3K inhibition, suggesting

that reducing the basicity of the piperazine nitrogen is crucial for activity in this context.[7]

Case Study: Anticancer Activity
In a study of novel 2-(benzimidazol-2-yl)-3-arylquinoxalines, the replacement of an N-

substituted piperazine with a morpholine or piperidine fragment led to a significant decrease or

complete loss of cytotoxic activity against a panel of cancer cell lines.
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Compound
Moiety

A549 IC50
(µM)

M-HeLa
IC50 (µM)

MCF-7 IC50
(µM)

HuTu 80
IC50 (µM)

Wi38
(Normal)
IC50 (µM)

N-

Methylpipera

zine

8.3 8.8 12.5 17.8 >100

Piperidine 26.3 >100 >100 >100 >100

Morpholine >100 >100 >100 >100 >100

Data

represents a

selection of

analogous

compounds

from the

study.[8]

This data suggests that for this particular anticancer scaffold, the basicity and/or the specific

conformation of the piperazine ring is critical for its cytotoxic effect.

Impact on Pharmacokinetics
The choice between morpholine and piperazine can significantly alter a drug's absorption,

distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability
Morpholine is often considered to have greater metabolic stability than piperazine. The

secondary amine in piperazine is more susceptible to phase I metabolism, particularly

oxidation. However, the metabolic fate is highly dependent on the surrounding chemical

environment.
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Moiety General Metabolic Profile Implication

Morpholine

The ether oxygen is generally

stable. Metabolism can occur

on the carbons adjacent to the

oxygen or nitrogen.

Often introduced to block

metabolism at a specific site

and improve metabolic

stability.

Piperazine

The secondary amine is a

common site for N-

dealkylation, oxidation, and

conjugation.

Can lead to more rapid

clearance. However,

substitution on the second

nitrogen can modulate this.

A direct comparative study on the metabolic stability of closely related morpholine and

piperazine analogs is needed for a more definitive conclusion.

Permeability and Solubility
Both morpholine and piperazine are polar moieties that can enhance the aqueous solubility of a

drug candidate, a desirable property for oral absorption.
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Caption: Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA).
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While both can improve solubility, the higher basicity of piperazine can be leveraged to form

salts, which can further enhance solubility and dissolution rate. However, the permanent

positive charge of protonated piperazine at physiological pH may hinder passive diffusion

across cell membranes.

Toxicity Profile
A critical consideration in drug design is the potential for off-target toxicity. The basic nitrogen in

piperazine can lead to interactions with aminergic GPCRs (e.g., serotonin, dopamine receptors)

and ion channels (e.g., hERG), which can result in undesirable side effects. Morpholine, being

less basic, generally has a lower propensity for such interactions.

Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver
Microsomes
Objective: To determine the rate of metabolism of a compound by phase I enzymes.

Methodology:

Preparation of Reagents:

Test compound stock solution (e.g., 10 mM in DMSO).

Liver microsomes (human, rat, or other species) are thawed on ice.

NADPH regenerating system solution.

Phosphate buffer (e.g., 100 mM, pH 7.4).

Quenching solution (e.g., acetonitrile with an internal standard).

Incubation:

The test compound is incubated with liver microsomes in phosphate buffer at 37°C.

The reaction is initiated by the addition of the NADPH regenerating system.
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Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

The reaction in each aliquot is stopped by adding the quenching solution.

Analysis:

The samples are centrifuged to precipitate proteins.

The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

The percentage of the parent compound remaining at each time point is plotted against

time.

The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the

natural log of the percent remaining versus time plot.

Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid

membrane.

Methodology:

Preparation of Plates:

A filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form

the artificial membrane.

An acceptor plate is filled with buffer.

Assay Procedure:

The test compound is dissolved in buffer and added to the donor plate.

The donor plate is placed on top of the acceptor plate, creating a "sandwich."

The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
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Analysis:

After incubation, the concentrations of the compound in both the donor and acceptor wells

are determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-

MS/MS).

Data Analysis:

The effective permeability coefficient (Pe) is calculated using the following equation: Pe =

(-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * time) where VA

is the volume of the acceptor well, VD is the volume of the donor well, and Area is the

surface area of the membrane.

Cytotoxicity Assay (MTT Assay)
Objective: To measure the cytotoxic effect of a compound on a cell line.

Methodology:

Cell Seeding:

Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere

overnight.

Compound Treatment:

The test compound is serially diluted to various concentrations and added to the cells.

Control wells (vehicle only and untreated cells) are included.

The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).

MTT Addition and Incubation:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to

each well.
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The plate is incubated for a few hours, during which viable cells with active mitochondrial

dehydrogenases convert the yellow MTT to purple formazan crystals.

Formazan Solubilization and Absorbance Reading:

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the

formazan crystals.

The absorbance of the purple solution is measured using a microplate reader at a specific

wavelength (e.g., 570 nm).

Data Analysis:

The cell viability is calculated as a percentage of the control.

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is

determined by plotting cell viability against the log of the compound concentration.

Conclusion
The decision to incorporate a morpholine or a piperazine ring into a drug candidate is a

nuanced one that requires careful consideration of the specific goals of the drug discovery

program.

Morpholine is often the preferred choice when seeking to enhance metabolic stability,

improve solubility, and minimize off-target effects related to basicity. Its hydrogen bond

accepting capability can be advantageous for target binding.

Piperazine, with its higher basicity, offers opportunities for salt formation to further improve

solubility and can be crucial for specific target interactions, as demonstrated in some

anticancer agents. However, its potential for metabolic liability and off-target effects must be

carefully managed, often through substitution on the second nitrogen atom.

Ultimately, the optimal choice will be dictated by the specific structure-activity relationships of

the chemical series and the desired therapeutic profile of the final drug candidate. The direct,

head-to-head comparison of analogous compounds, as exemplified in this guide, provides the

most reliable data to guide these critical decisions in drug design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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